Uracil, 5-bromo-3-tert-butyl-6-methyl-
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Overview
Description
Uracil, 5-bromo-3-tert-butyl-6-methyl- is a derivative of uracil, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 3rd position, and a methyl group at the 6th position. It is a white crystalline solid that is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of Uracil, 5-bromo-3-tert-butyl-6-methyl- typically involves several key steps:
Condensation: The initial step involves the reaction of tert-butylamine with solid phosgene to form an isocyanate ester.
Cyclization: The isocyanate ester is then reacted with methyl 3-aminocrotonate in the presence of sodium methoxide as a catalyst to produce uracil.
Chemical Reactions Analysis
Uracil, 5-bromo-3-tert-butyl-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium methoxide, acetic acid, chloroform, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Uracil, 5-bromo-3-tert-butyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 5-bromo-3-tert-butyl-6-methyl- involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Uracil, 5-bromo-3-tert-butyl-6-methyl- can be compared with other substituted uracils, such as:
5-bromo-3-sec-butyl-6-methyluracil: This compound has a sec-butyl group instead of a tert-butyl group, leading to different chemical properties and reactivity.
5-bromo-6-methyluracil: Lacks the tert-butyl group, resulting in different steric and electronic effects.
3-tert-butyl-6-methyluracil:
These comparisons highlight the unique properties of Uracil, 5-bromo-3-tert-butyl-6-methyl-, making it a valuable compound for various research applications.
Properties
CAS No. |
7286-76-2 |
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Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) |
InChI Key |
BSWOMKORDXSSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Br |
Origin of Product |
United States |
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